![molecular formula C7H4ClF2NO2 B2898058 6-Chloro-5-difluoromethyl-nicotinic acid CAS No. 1806020-85-8](/img/structure/B2898058.png)
6-Chloro-5-difluoromethyl-nicotinic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of 6-Chloro-5-difluoromethyl-nicotinic acid is C7H4ClF2NO2. The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) .Physical And Chemical Properties Analysis
6-Chloro-5-difluoromethyl-nicotinic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Herbicidal Activity
6-Chloro-5-difluoromethyl-nicotinic acid, a derivative of nicotinic acid, shows potential in the development of herbicides. A study by (Yu et al., 2021) synthesized N-(arylmethoxy)-2-chloronicotinamides and found some compounds exhibiting excellent herbicidal activity against various plants, suggesting the possibility of using 6-chloro-5-difluoromethyl-nicotinic acid in herbicide formulation.
Chemistry and Crystal Structure Analysis
Research into the crystal structure and synthesis of nicotinic acid complexes, such as the work by (González-Vergara et al., 1982), provides valuable insights. These studies contribute to the understanding of the chemical properties and potential applications of nicotinic acid derivatives, including 6-Chloro-5-difluoromethyl-nicotinic acid.
Receptor Interaction Studies
Research like that by (Tunaru et al., 2003) and (Lorenzen et al., 2001) has explored the interaction of nicotinic acid with specific receptors, which is crucial for understanding how derivatives like 6-Chloro-5-difluoromethyl-nicotinic acid might interact with biological systems.
Synthesis Methodologies
Developing safe and economical synthesis methods for derivatives of nicotinic acid is an active area of research. For example, (Mulder et al., 2013) discussed the synthesis of a closely related compound, providing insights into methodologies that could be applied to 6-Chloro-5-difluoromethyl-nicotinic acid.
Atherosclerosis Research
Studies like those by (Lukasova et al., 2011) have investigated the effects of nicotinic acid in atherosclerosis, which may extend to its derivatives, including 6-Chloro-5-difluoromethyl-nicotinic acid, in terms of their potential therapeutic applications.
Enzymatic Conversion and Biochemical Studies
Research on enzymatic conversion of nicotinic acid, such as the work by (Mizon, 1995) and (Torimura et al., 1998), offers valuable insights into the biochemical pathways and potential industrial applications of 6-Chloro-5-difluoromethyl-nicotinic acid.
Vasorelaxation and Antioxidation Studies
Research, such as that by (Prachayasittikul et al., 2010), on the vasorelaxation and antioxidation properties of nicotinic acid derivatives highlights potential pharmacological applications that could extend to 6-Chloro-5-difluoromethyl-nicotinic acid.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridine (tfmp) derivatives, which share structural similarities with this compound, have been used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It’s worth noting that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
It’s worth noting that the broad application of suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
properties
IUPAC Name |
6-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-4(6(9)10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBLWFEAXOUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid |
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